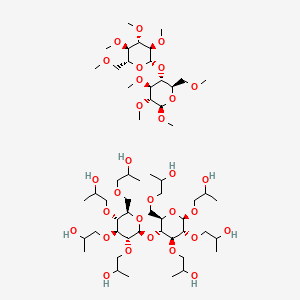
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is an organic compound that features a trifluoromethyl group, a furan ring, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione typically involves the introduction of the trifluoromethyl group and the furan ring into a suitable precursor. Common synthetic routes may include:
Aldol Condensation: Combining a trifluoromethyl ketone with a furan-containing aldehyde under basic conditions.
Wittig Reaction: Using a phosphonium ylide to form the conjugated diene system.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the diene system.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the diene system.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action for (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance its binding affinity or stability in biological systems.
Comparaison Avec Des Composés Similaires
(E)-1,1,1-Trifluoro-2-phenylhex-5-ene-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.
(E)-1,1,1-Trifluoro-6-(2-thienyl)hex-5-ene-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene analogs
Propriétés
Formule moléculaire |
C10H7F3O3 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-6-(furan-2-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ |
Clé InChI |
RKAWLTFMVGLLTJ-ONEGZZNKSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F |
SMILES canonique |
C1=COC(=C1)C=CC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)


![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
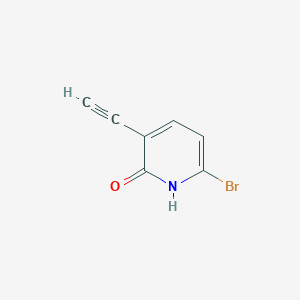

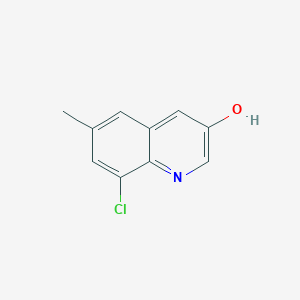

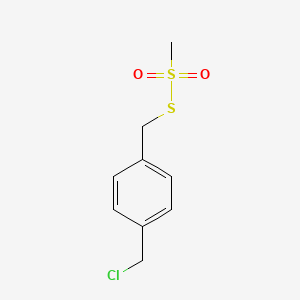
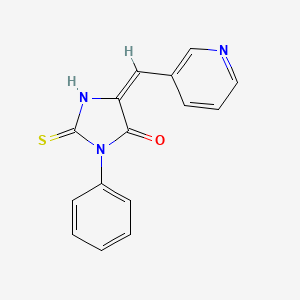
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
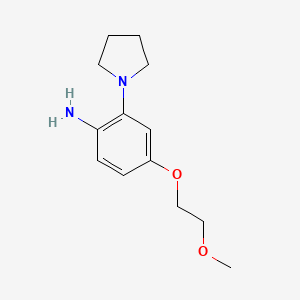
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
